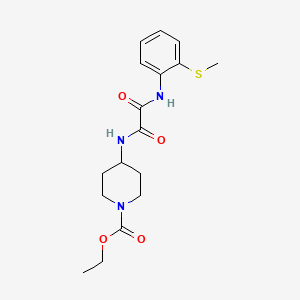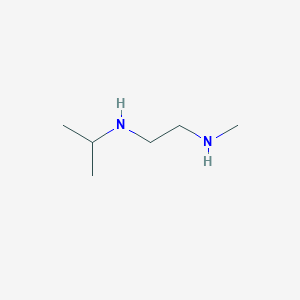
甲基(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” is a derivative of quinazoline-2,4-dione . Quinazoline is a notable scaffold for pharmaceuticals and possesses several pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives, including “methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate”, involves the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . The structures of these derivatives were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Molecular Structure Analysis
The molecular structure of “methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” was confirmed using spectroscopic analyses, including IR, NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” include the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .科学研究应用
抗惊厥活性:El Kayal 等人进行的一项研究(2019 年)专注于合成 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酰胺的新衍生物,以探索其抗惊厥活性。该研究开发了一种合成关键中间体——2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酸的新方法,在抗惊厥活性的实验研究中展示了有希望的结果,特别是在没有运动协调障碍的小鼠中 (El Kayal 等,2019)。
喹啉-2,4-二酮的功能化:Milićević 等人(2020 年)探索了制备喹啉-2,4-二酮功能化的 1,2,3-三唑-4-基甲醇、1,2,3-三唑-4-甲醛和 1,2,3-三唑-4-羧酸。这项研究强调了这些化合物在各种化学合成过程中的效用 (Milićević 等,2020)。
几丁质合成酶抑制:Noureldin 等人(2018 年)设计了一系列基于喹唑啉-2,4-二酮结构的化合物来抑制几丁质合成酶,这是一种对真菌生长至关重要的酶。他们的研究为开发潜在的抗真菌剂提供了见解 (Noureldin 等,2018)。
喹唑啉酮衍生物的合成:Al-ALAAF 和 Al-iraqi(2021 年)的研究涉及从喹唑啉酮部分合成新的腙,突出了喹唑啉酮衍生物在创建具有在各个领域潜在应用的新化合物的多功能性 (Al-ALAAF 和 Al-iraqi,2021)。
抗肿瘤活性:Al-Romaizan 等人(2019 年)合成了新的喹唑啉酮衍生物,并评估了它们作为抗肿瘤剂的潜力。他们的研究结果表明,一些化合物对人细胞系具有显着的效力,表明这些衍生物在癌症研究中的相关性 (Al-Romaizan 等,2019)。
用于缓蚀的合成:Kumar 等人(2020 年)研究了喹唑啉衍生物在酸性介质中对低碳钢的缓蚀能力,证明了这些化合物在防止腐蚀方面的潜在工业应用 (Kumar 等,2020)。
作用机制
Target of Action
Methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate, a derivative of quinazolin-4(3H)-one, has been investigated as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . These targets play crucial roles in the central nervous system, with the GABAA receptor being a major inhibitory neurotransmitter receptor and carbonic anhydrase II being involved in various physiological processes including pH and CO2 regulation .
Mode of Action
The compound interacts with its targets by potentially enhancing the effect of GABA at the GABAA receptor, thereby increasing inhibitory neurotransmission . Additionally, it may inhibit the activity of carbonic anhydrase II, which could lead to a variety of effects depending on the context .
Biochemical Pathways
Given its targets, it likely influences pathways related toneurotransmission and pH regulation .
Result of Action
In vivo studies have shown that quinazolin-4(3H)-one derivatives, including this compound, exhibit anticonvulsant activity . This suggests that the compound’s action on its targets leads to a decrease in neuronal excitability, which could be beneficial in conditions such as epilepsy .
未来方向
属性
IUPAC Name |
methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFVAWWNKSOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)


![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)
![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)
![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)
![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)




